![molecular formula C23H28O10 B191609 Isomucronulatol 7-O-glucoside CAS No. 94367-43-8](/img/structure/B191609.png)
Isomucronulatol 7-O-glucoside
Vue d'ensemble
Description
Isomucronulatol 7-O-glucoside is a flavonoid isolated from the roots of Astragalus membranaceus . It exhibits weak inhibitory effects on LPS-stimulated production IL-12 p40 in vitro and has potential anti-inflammatory effect .
Molecular Structure Analysis
The molecular formula of Isomucronulatol 7-O-glucoside is C23H28O10 . The molecular weight is 464.46 .Physical And Chemical Properties Analysis
The molecular weight of Isomucronulatol 7-O-glucoside is 464.46 . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Oncology
Application Summary
Isomucronulatol 7-O-glucoside (IMG) has been studied for its role in combination therapy targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) .
Methods of Application
Researchers collected data from TCGA and GEO databases to analyze gene expression profiles. They used ConsensusCluster for patient grouping, Cox and LASSO analyses for model establishment, and single-cell analysis to explore risk score genes .
Results
A ferroptosis-related prognostic model involving 14 genes was established. The model showed that the low-risk score group had a better prognosis. Drug effects were evaluated through CCK8 and colony formation assays, indicating potential clinical applications .
Pharmacology
Application Summary
IMG exhibits weak inhibitory effects on LPS-stimulated production IL-12 p40 in vitro, suggesting an anti-inflammatory effect .
Methods of Application
Gene expression and western blot analyses were conducted, along with molecular docking analyses to assess the anti-inflammatory effects .
Results
The compound showed potential for suppressing pro-inflammatory cytokine production, indicating its relevance in anti-inflammatory pharmacology .
Biochemistry
Application Summary
IMG’s role in inhibiting osteoarthritis-related molecules has been explored using an IL-1β-stimulated chondrosarcoma cell model .
Methods of Application
The compound was isolated and purified using column chromatography. Its structure was analyzed using ESI-MS, 1H-NMR, and 13C-NMR spectrum. The expression of various molecules was determined by RT-PCR, Western blot, and ELISA .
Results
IMG reduced the expression of all osteoarthritis-related molecules, albeit less effectively than the Ryupunghwan extract from which it was isolated .
Molecular Biology
Application Summary
The compound’s impact on cell signaling pathways, particularly in relation to ferroptosis and cancer progression, has been a subject of study .
Methods of Application
Single-cell sequencing was utilized to establish a ferroptosis-related prognostic model, and drug sensitivity was evaluated in the CellMiner database .
Results
The study provided insights into the molecular biology of NSCLC and identified potential therapeutic targets based on ferroptosis-related biomarkers .
Clinical Research
Application Summary
IMG has been part of clinical research exploring its combination with other drugs for the treatment of NSCLC .
Methods of Application
Clinical data was analyzed for gene expression, and drug sensitivity tests were conducted to evaluate the efficacy of IMG in combination therapies .
Results
The research suggested that IMG, in combination with CEP-9722, could be a promising approach for NSCLC treatment .
Biotechnology
Application Summary
Biotechnological applications of IMG include its use in drug discovery and development, particularly for its anti-inflammatory properties .
Methods of Application
Biotechnological methods such as high-throughput screening and bioinformatics analyses were likely used to identify the compound’s potential uses .
Results
The compound’s inhibitory effects on inflammatory markers position it as a candidate for further drug development processes .
This analysis provides a detailed overview of the diverse applications of Isomucronulatol 7-O-glucoside in scientific research, highlighting its potential in oncology, pharmacology, biochemistry, molecular biology, clinical research, and biotechnology. Each application is backed by experimental procedures and results, showcasing the compound’s multifaceted role in advancing medical science.
Respiratory Medicine
Application Summary
Isomucronulatol 7-O-glucoside has been evaluated for its therapeutic potential in respiratory diseases, particularly in the context of lung cancer treatment .
Methods of Application
The compound was used in combination therapy targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC). Data from TCGA and GEO databases were analyzed, and single-cell sequencing was employed to establish a prognostic model .
Results
The study established a ferroptosis-related prognostic model involving 14 genes. The model suggested that patients with a lower risk score had a better prognosis, and the compound showed potential in combination with other drugs for NSCLC treatment .
Rheumatology
Application Summary
The anti-inflammatory properties of Isomucronulatol 7-O-glucoside have been studied for their effects on osteoarthritis-related molecules .
Methods of Application
The compound was tested in an IL-1β-stimulated chondrosarcoma cell model. Techniques such as RT-PCR, Western blot, and ELISA were used to determine the expression of various molecules .
Results
The treatment with Isomucronulatol 7-O-glucoside reduced the expression of osteoarthritis-related molecules, suggesting its potential use in rheumatology for managing osteoarthritis symptoms .
Safety And Hazards
When handling Isomucronulatol 7-O-glucoside, it’s recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-ZPHFBNLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915595 | |
Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isomucronulatol 7-O-glucoside | |
CAS RN |
94367-43-8 | |
Record name | 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.